Chloro(dimethyl)isopropylsilane

Catalog No.
S1899885
CAS No.
3634-56-8
M.F
C5H13ClSi
M. Wt
136.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(dimethyl)isopropylsilane

CAS Number

3634-56-8

Product Name

Chloro(dimethyl)isopropylsilane

IUPAC Name

chloro-dimethyl-propan-2-ylsilane

Molecular Formula

C5H13ClSi

Molecular Weight

136.69 g/mol

InChI

InChI=1S/C5H13ClSi/c1-5(2)7(3,4)6/h5H,1-4H3

InChI Key

YCXVDEMHEKQQCI-UHFFFAOYSA-N

SMILES

CC(C)[Si](C)(C)Cl

Canonical SMILES

CC(C)[Si](C)(C)Cl
Origin and Significance

DMIPSCl is a synthetic compound not found naturally. It holds significance in scientific research due to its reactivity as a chlorinated organosilane. These properties make it a valuable intermediate for the synthesis of various organosilicon compounds with diverse applications in materials science, organic chemistry, and medicinal chemistry [].


Molecular Structure Analysis

DMIPSCl possesses a central silicon (Si) atom bonded to a chlorine (Cl) atom and a three-carbon isopropyl group [(CH3)2CH-]. The remaining two Si bonds are occupied by methyl (CH3) groups, resulting in a tetrahedral geometry around the silicon center [, ]. This structure allows for interesting reactivity patterns due to the presence of the easily displaceable chlorine atom and the steric hindrance caused by the bulky isopropyl group.


Chemical Reactions Analysis

Synthesis

DMIPSCl can be synthesized by the reaction of trimethylchlorosilane (TMSCl) with isopropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) [].

(CH3)3SiCl + CH2=C(CH3)2 -> [(CH3)2CHSi(CH3)2]Cl (DMIPSCl)
Reactions

DMIPSCl's reactivity revolves around the Si-Cl bond. It readily undergoes nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile (Nu). Common examples include:

  • Alcoholysis: Reaction with alcohols (ROH) forms silyl ethers (ROSi(CH3)2CH(CH3)2) [].
  • Hydrolysis: Reaction with water (H2O) yields isopropyldimethylsilanol [(CH3)2CHSi(CH3)2OH] and hydrochloric acid (HCl) [].
  • Amination: Reaction with amines (RNH2) produces silyl amines (RNHSi(CH3)2CH(CH3)2) [].
Other Relevant Reactions

Due to the presence of the Si-C bond, DMIPSCl can participate in hydrosilylation reactions with unsaturated compounds under suitable conditions.


Physical And Chemical Properties Analysis

  • Molecular Formula: C5H13ClSi
  • Molecular Weight: 136.7 g/mol []
  • Physical State: Colorless liquid []
  • Melting Point: Not reported
  • Boiling Point: 153-155 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and hexane []
  • Stability: Reacts with water and moisture [].

DMIPSCl does not have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other organosilicon compounds with targeted biological activities.

DMIPSCl is a flammable liquid and a skin and eye irritant []. It can react violently with water, releasing hydrochloric acid fumes. Exposure can cause respiratory irritation.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling DMIPSCl.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from incompatible materials like water and strong oxidizing agents.
  • Organic synthesis

    CDMIS can serve as a precursor for the introduction of the dimethylsilyl (SiMe2) group into organic molecules. This functional group can be useful in protecting reactive functional groups during organic synthesis or modifying the reactivity of a molecule PubChem: .

  • Silicone chemistry

    CDMIS can be a starting material for the synthesis of more complex organosilicon compounds, such as silylated polymers or silicon-containing pharmaceuticals ScienceDirect.

  • Materials science

    CDMIS can be used as a coupling agent to modify the surface properties of materials, such as adhesion or wettability Wiley Online Library.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Dimethylisopropylchlorosilane

Dates

Modify: 2023-08-16

Explore Compound Types